molecular formula C10H14ClN B15331104 5-(tert-Butyl)-2-(chloromethyl)pyridine

5-(tert-Butyl)-2-(chloromethyl)pyridine

Cat. No.: B15331104
M. Wt: 183.68 g/mol
InChI Key: BTHIKKQMANHYEI-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-(chloromethyl)pyridine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. The tert-butyl group and chloromethyl group attached to the pyridine ring confer unique chemical properties to this compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-(chloromethyl)pyridine typically involves the chloromethylation of 5-(tert-butyl)pyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired chloromethylated product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(tert-Butyl)-2-(chloromethyl)pyridine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted pyridine derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding methylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substituted pyridine derivatives
  • Pyridine N-oxides
  • Methylpyridine

Scientific Research Applications

Chemistry: 5-(tert-Butyl)-2-(chloromethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This allows for the study of biological processes and the development of bioconjugates.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to form stable conjugates with biomolecules makes it useful in drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including catalysts, ligands, and polymers. Its unique chemical properties enable the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-(chloromethyl)pyridine primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nature of the nucleophile. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    2-Chloromethylpyridine: Lacks the tert-butyl group, resulting in different reactivity and steric properties.

    5-Methyl-2-(chloromethyl)pyridine: The methyl group is less bulky than the tert-butyl group, affecting the compound’s reactivity and selectivity.

    5-(tert-Butyl)-2-methylpyridine: Lacks the chloromethyl group, leading to different chemical behavior and applications.

Uniqueness: 5-(tert-Butyl)-2-(chloromethyl)pyridine is unique due to the presence of both the tert-butyl and chloromethyl groups. The tert-butyl group provides steric hindrance, while the chloromethyl group offers electrophilicity, making the compound highly versatile in various chemical reactions. This combination of functional groups is not commonly found in other pyridine derivatives, highlighting its distinctiveness and utility in scientific research and industrial applications.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

5-tert-butyl-2-(chloromethyl)pyridine

InChI

InChI=1S/C10H14ClN/c1-10(2,3)8-4-5-9(6-11)12-7-8/h4-5,7H,6H2,1-3H3

InChI Key

BTHIKKQMANHYEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)CCl

Origin of Product

United States

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